Antitumor Activity: Albendazole Oxide Exhibits 20-Fold Lower Potency Than Albendazole but Retains Activity Unlike the Inactive Sulfone in HT-29 Colorectal Cancer Cells
In a direct head-to-head in vitro cytotoxicity comparison using the HT-29 human colorectal cancer cell line, albendazole sulfoxide (Albendazole Oxide) exhibited an IC50 value of 2.35 μM, which is approximately 20-fold less potent than the parent albendazole (IC50 = 0.12 μM). Critically, the further oxidized metabolite albendazole sulfone was completely inactive under identical assay conditions [1]. This evidence firmly establishes that while Albendazole Oxide retains demonstrable antitumor activity, its potency is quantitatively distinct from albendazole, and it cannot be substituted with albendazole sulfone.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.35 μM |
| Comparator Or Baseline | Albendazole (IC50 = 0.12 μM); Albendazole sulfone (inactive) |
| Quantified Difference | ~20-fold lower potency versus albendazole; sulfone is inactive |
| Conditions | HT-29 human colorectal cancer cell line; 48-72 hour exposure |
Why This Matters
This 20-fold potency difference necessitates the use of Albendazole Oxide as a distinct reference standard for quantifying metabolite-specific antitumor activity and for structure-activity relationship studies where albendazole sulfone serves as a negative control.
- [1] Pourgholami MH, et al. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis. Cancer Chemotherapy and Pharmacology. 2010. View Source
